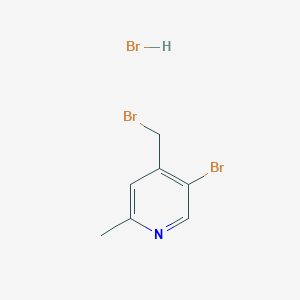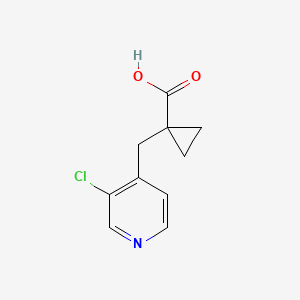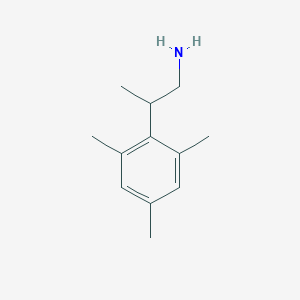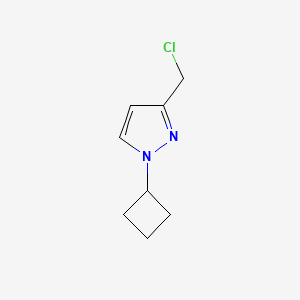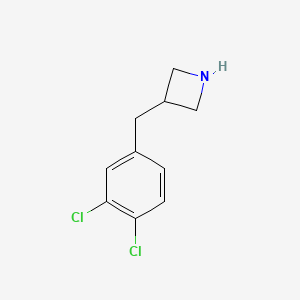
3-(3,4-Dichlorobenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 3,4-dichlorobenzyl group attached to the azetidine ring imparts unique chemical and physical properties to the compound. Azetidines are known for their significant ring strain, which influences their reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorobenzyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions . This approach allows for the preparation of functionalized azetidine derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions
3-(3,4-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the azetidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted azetidine compounds.
科学的研究の応用
3-(3,4-Dichlorobenzyl)azetidine has several scientific research applications, including:
Biology: It is studied for its potential biological activity and interactions with biological targets.
Industry: The compound is used in the development of new materials and polymers with unique properties.
作用機序
The mechanism of action of 3-(3,4-Dichlorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring plays a crucial role in its reactivity and ability to interact with biological molecules . The compound may exert its effects through the cleavage of the nitrogen-carbon bond, leading to the formation of reactive intermediates that can interact with various targets.
類似化合物との比較
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness
3-(3,4-Dichlorobenzyl)azetidine is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and physical properties. The four-membered azetidine ring provides a balance between ring strain and stability, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC名 |
3-[(3,4-dichlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2 |
InChIキー |
AMDAHGKUQDMROB-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans](/img/structure/B13595361.png)

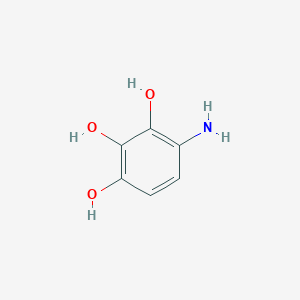
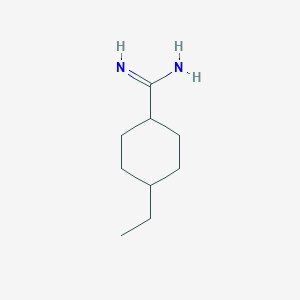
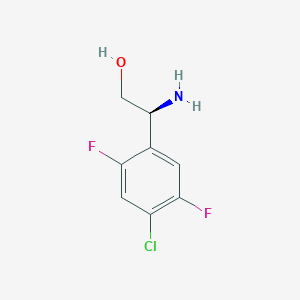
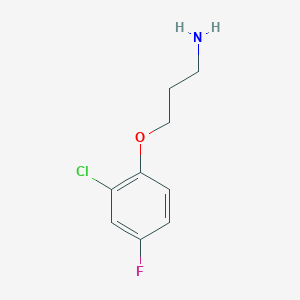

![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)
